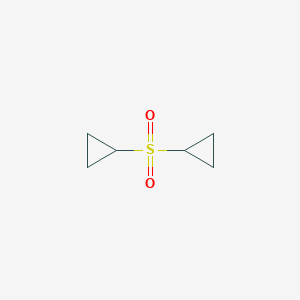

Cyclopropyl sulfone

Description

Structure

3D Structure

Properties

CAS No. |

57899-47-5 |

|---|---|

Molecular Formula |

C6H10O2S |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

cyclopropylsulfonylcyclopropane |

InChI |

InChI=1S/C6H10O2S/c7-9(8,5-1-2-5)6-3-4-6/h5-6H,1-4H2 |

InChI Key |

OGBZCZYBRFUKKO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropyl Sulfone Architectures

Direct Synthesis of Cyclopropyl (B3062369) Sulfones

Direct approaches to cyclopropyl sulfones often involve the formation of the three-membered ring on a molecule already containing the sulfone group or the introduction of the sulfone functionality onto a pre-existing cyclopropane (B1198618) ring.

Cyclopropanation Reactions Utilizing Sulfone-Stabilized Carbanions

One of the foundational methods for synthesizing cyclopropyl sulfones involves the use of sulfone-stabilized carbanions. The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating their removal by a base to generate a nucleophilic carbanion. This carbanion can then participate in intramolecular cyclization reactions.

A general one-pot approach involves the alkylation of a lithiated methyl phenyl sulfone with an epoxide, followed by cyclization of the resulting carbanion to form the cyclopropyl sulfone rsc.org. This method provides a convenient route to these structures. The mechanism involves the initial nucleophilic attack of the sulfonyl carbanion on the epoxide, followed by an intramolecular nucleophilic substitution to close the three-membered ring.

Preliminary mechanistic studies on related reactions suggest a two-step process involving the direct addition of an α-sulfonyl anion to an alkene, followed by an intramolecular substitution between the sulfone and the resulting benzylic anion proquest.com. This stepwise anionic process highlights the versatility of sulfone-stabilized carbanions in constructing cyclopropane rings proquest.com.

| Starting Material | Reagents | Product | Ref. |

| Lithiomethyl phenyl sulfone | 1. Epoxide, 2. Base | This compound | rsc.org |

| α-Sulfonyl anion | Alkene | This compound | proquest.com |

Carbene and Carbenoid Cyclopropanation Approaches with Sulfone Precursors

Carbene and carbenoid chemistry offers a powerful tool for the synthesis of cyclopropanes. In the context of cyclopropyl sulfones, this can involve the reaction of a carbene or carbenoid with a vinyl sulfone or the use of a sulfone-containing carbene precursor.

Enzyme-catalyzed methods have emerged as a valuable approach, utilizing engineered carbene transferases for the enantioselective cyclopropanation of olefins with sulfone diazo compounds as carbene precursors digitellinc.com. This biocatalytic method allows for the transformation of a wide range of vinylarenes with high yields and excellent enantioselectivity under mild conditions digitellinc.com. Myoglobin-based biocatalysts have been successfully developed for this purpose, accepting various diazoarylsulfones and diazoalkylsulfones digitellinc.com.

Transition metal catalysis, particularly with rhodium(II) complexes, is also a highly efficient method. N-Sulfonyl-1,2,3-triazoles can serve as precursors to rhodium(II) azavinyl carbenes, which then react with olefins to produce cyclopropanes with excellent diastereo- and enantioselectivity nih.gov. This methodology is notable for its use of stable and readily available carbene precursors nih.gov.

Sulfones themselves can act as carbene equivalents for the synthesis of certain types of cyclopropanes, particularly "orphaned" cyclopropanes which are difficult to access via traditional metal-catalyzed carbene transfer reactions proquest.comunc.edu. This approach is particularly useful for synthesizing alkyl cyclopropanes under basic conditions proquest.com. Mechanistic studies suggest a stepwise anionic process initiated by the direct addition of the sulfonyl anion to a carbon-carbon double bond researchgate.net.

| Carbene Precursor/Equivalent | Olefin | Catalyst/Conditions | Product | Ref. |

| Sulfone diazo compounds | Vinylarenes | Engineered carbene transferase (e.g., myoglobin-based) | Optically active sulfonyl cyclopropanes | digitellinc.com |

| N-Sulfonyl-1,2,3-triazoles | Olefins | Rhodium(II) complex | Cyclopropane carboxaldehydes and N-sulfonyl homo-amino cyclopropanes | nih.gov |

| Sulfones | Styrenyl and phenylbutadienyl olefins | Basic conditions | Alkyl cyclopropanes | proquest.com |

Oxidative Transformation of Cyclopropyl Sulfides to Cyclopropyl Sulfones

An alternative and widely used strategy for the synthesis of cyclopropyl sulfones is the oxidation of the corresponding cyclopropyl sulfides. This two-step approach first involves the synthesis of the cyclopropyl sulfide, which is then oxidized to the sulfone.

The oxidation of sulfides to sulfones is a well-established transformation in organic chemistry organic-chemistry.orgacsgcipr.org. A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally friendly oxidant, often used in the presence of a catalyst nih.govresearchgate.netusptechnologies.com. For instance, tantalum carbide and niobium carbide have been used as catalysts for the selective oxidation of sulfides to sulfoxides and sulfones, respectively, using 30% hydrogen peroxide organic-chemistry.org. The catalysts are recoverable and reusable organic-chemistry.org. Metal-free conditions using hydrogen peroxide and glacial acetic acid have also been developed for the selective oxidation of sulfides nih.gov.

Biocatalytic methods have also been explored for the oxidation of sulfides to sulfones. Certain strains of fungi, such as Aspergillus ochraceus and Penicillium funiculosum, have demonstrated the ability to oxidize alkyl aryl sulfides to the corresponding sulfones in high yields under environmentally benign conditions orientjchem.org.

| Cyclopropyl Sulfide | Oxidizing Agent/Catalyst | Product | Ref. |

| Generic Cyclopropyl Sulfide | Hydrogen Peroxide / Tantalum or Niobium Carbide | This compound | organic-chemistry.org |

| Generic Cyclopropyl Sulfide | Hydrogen Peroxide / Glacial Acetic Acid | This compound | nih.gov |

| Alkyl Aryl Cyclopropyl Sulfide | Aspergillus ochraceus or Penicillium funiculosum | Alkyl Aryl this compound | orientjchem.org |

Nucleophilic Addition to α,β-Unsaturated Sulfones for Cyclopropane Ring Formation

The Michael-initiated ring closure (MIRC) reaction is a powerful method for the formation of cyclopropane rings. This reaction involves the nucleophilic addition of a carbanion to an α,β-unsaturated compound, followed by an intramolecular cyclization. In the context of this compound synthesis, α,β-unsaturated sulfones (vinyl sulfones) are excellent Michael acceptors.

The addition of organometallic reagents to 3-substituted-1-alkenyl sulfones can lead to the formation of cyclopropanes acs.org. Similarly, the reaction of vinyl sulfone-modified carbohydrates with nucleophiles provides a stereospecific and general route to α-substituted cyclopropanes acs.org. This diastereoselective MIRC reaction allows for the creation of cyclopropanes with multiple contiguous chiral centers acs.orgresearchgate.net.

The cyclopropanation of electron-poor dienes with aryl- and vinyl-stabilized sulfonium ylides also proceeds via a nucleophilic addition mechanism to afford vinylcyclopropanes with high regioselectivity and stereocontrol organic-chemistry.org. The mechanism involves the initial nucleophilic attack of the ylide carbon, followed by ring closure with the elimination of a sulfide chemrxiv.org.

| α,β-Unsaturated Sulfone | Nucleophile | Product | Ref. |

| 3-Substituted-1-alkenyl sulfone | Organometallic reagent | Cyclopropane | acs.org |

| Vinyl sulfone-modified carbohydrate | Various nucleophiles | α-Substituted cyclopropane | acs.org |

| Vinyl sulfone | Sulfonium ylide | Vinylcyclopropane | organic-chemistry.org |

Metal-Catalyzed and Transition-Metal-Free Synthetic Routes

Metal catalysis plays a crucial role in modern organic synthesis, and the construction of cyclopropyl sulfones is no exception. Copper-promoted reactions have been particularly well-explored.

Copper-Promoted Cyclopropylation and Sulfonylation Protocols

Copper-catalyzed reactions offer versatile pathways to cyclopropyl sulfones, either by forming the cyclopropane ring, introducing the sulfonyl group, or both in a concerted or sequential manner.

A notable method involves the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid nih.govnih.gov. This reaction proceeds under simple conditions to afford aryl cyclopropyl sulfides, which can then be oxidized to the corresponding sulfones nih.govnih.gov. The reaction is tolerant of a variety of functional groups on the thiophenol nih.gov.

More direct approaches involve the copper-catalyzed ring-opening/sulfonylation of cyclopropenes nih.govchemrxiv.orgchemrxiv.org. In this protocol, a β-thioamide sulfone acts as a novel sulfone motif donor, forming a sulfinate in situ that then undergoes a cross-coupling reaction with the intermediate generated from the copper-catalyzed ring-opening of the cyclopropene nih.govchemrxiv.orgchemrxiv.org. This method provides access to alkyl aryl sulfones under mild conditions nih.govchemrxiv.orgchemrxiv.org.

Another copper-catalyzed three-component reaction employs cyclopropanols, aryldiazonium tetrafluoroborates, and a sulfur dioxide source to synthesize γ-keto aryl sulfones bohrium.comrsc.org. This protocol offers a straightforward route to structurally diverse sulfones with good yields and functional group tolerance bohrium.comrsc.org.

| Reactants | Catalyst/Reagents | Product | Ref. |

| Thiophenol, Cyclopropylboronic acid | Copper(II) acetate | Aryl cyclopropyl sulfide | nih.govnih.gov |

| Cyclopropene, β-Thioamide sulfone | Copper(II) chloride, DBU | Alkyl aryl sulfone | nih.govchemrxiv.orgchemrxiv.org |

| Cyclopropanol (B106826), Aryldiazonium tetrafluoroborate, Sulfur dioxide source | Copper catalyst | γ-Keto aryl sulfone | bohrium.comrsc.org |

Palladium-Catalyzed Hydrosulfonylation of Cyclopropenes

A novel and efficient method for the synthesis of allylic sulfones has been demonstrated through the palladium-catalyzed hydrosulfonylation of cyclopropenes. rsc.orgrsc.org This process, which is applicable to a broad range of cyclopropane derivatives, utilizes commercially available sodium sulfinates as the sulfonyl source. rsc.orgrsc.org Preliminary mechanistic studies suggest that a π-allyl palladium complex may be a key intermediate in the reaction pathway. rsc.orgrsc.org While this method results in a ring-opening of the cyclopropene to form allylic sulfones rather than retaining the cyclopropyl ring, it represents a significant advancement in the functionalization of cyclopropenes with sulfonyl groups. rsc.orgrsc.org The reaction has been shown to be scalable to gram quantities, and the resulting allylic sulfones can be further derivatized, highlighting the synthetic potential of this method. rsc.orgrsc.org

In a related transformation, palladium catalysis has also been successfully employed for the hydrophosphorylation and hydrophosphinylation of cyclopropenes, leading to the formation of phosphorus-containing cyclopropanes with good yields and high diastereoselectivity. nih.gov

Cobalt-Catalyzed Cyclopropanation Strategies

Cobalt complexes have emerged as highly active and selective catalysts for the asymmetric cyclopropanation of alkenes with diazosulfones to produce cyclopropyl sulfones. nih.govresearchgate.net Specifically, a cobalt(II) complex of a D2-symmetric chiral porphyrin, 2,6-DiMeO-ZhuPhyrin (P6), has demonstrated remarkable efficacy. nih.govresearchgate.net This catalytic system is suitable for a variety of aromatic and electron-deficient olefins, including α,β-unsaturated esters, ketones, and nitriles, affording the corresponding cyclopropyl sulfones in high yields and with excellent diastereo- and enantioselectivities under mild conditions. nih.govresearchgate.net

The design of the chiral porphyrin ligand, which incorporates hydrogen bonding and a cyclic structure, enhances its chiral rigidity and polarity, contributing to the high levels of stereocontrol observed. nih.govresearchgate.net Inspired by the catalytic activity of vitamin B12, researchers have explored the use of cobalt complexes, with chiral porphyrins proving to be particularly effective ligands. nih.gov These cobalt-porphyrin catalysts have shown unprecedented stereocontrol in cyclopropanation reactions, even when using stoichiometric amounts of alkenes, and they effectively avoid the formation of carbene dimers. nih.gov Furthermore, chiral cobalt(III) corrole complexes have been utilized in asymmetric cyclopropanation reactions to generate enantiomerically pure cyclopropanes. usf.edu

C–H Sulfonylation Methods Leading to Cyclopropyl Sulfones

Direct C–H sulfonylation has been explored as a route to introduce sulfone functionalities. In one example, a copper-catalyzed C(sp2)–H functionalization of benzylamines was achieved using a transient directing group. chemrxiv.org In this study, cyclopropyl sulfinate salt proved to be a highly effective reagent, leading to the formation of the corresponding this compound in 70% yield. chemrxiv.org This demonstrates the feasibility of incorporating a this compound moiety via a C–H activation strategy. While this specific example involves the sulfonylation of a benzylamine, it highlights the potential for broader applications of C–H sulfonylation in the synthesis of cyclopropyl sulfones.

Metal-Free Approaches to Cyclopropyl Sulfones

While transition-metal catalysis is a dominant strategy, metal-free approaches for the synthesis of sulfones are also being developed. For instance, a transition-metal-free tunable hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones using sodium sulfinates in the presence of acetic acid has been reported to yield the corresponding allylic sulfone. chemrxiv.org Although this particular reaction results in an allylic sulfone, it showcases a metal-free method for sulfonyl group introduction involving a cyclopropylidene-containing substrate. chemrxiv.org

Additionally, a general and environmentally friendly method for the construction of alkyl-alkyl sulfones has been established through a transition-metal-free multicomponent reductive cross-coupling of unactivated alkyl halides and alkyl tosylates with sodium metabisulfite serving as the sulfur dioxide source. chinesechemsoc.org While not specific to cyclopropyl sulfones, this methodology could potentially be adapted for their synthesis. Furthermore, photo-induced, metal-free C-S radical cross-coupling of aryl iodides and disulfides has been developed for the synthesis of aryl sulfides, indicating the potential of photochemical methods in C-S bond formation without the need for metal catalysts. frontiersin.org

Asymmetric Synthesis of Chiral Cyclopropyl Sulfones

The development of stereoselective methods for the synthesis of chiral cyclopropanes is of significant interest due to their prevalence in bioactive molecules.

Enantioselective Cyclopropanation using Biocatalysts and Engineered Enzymes

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclopropyl sulfones. An engineered carbene transferase, based on a myoglobin platform, has been developed for the highly enantioselective cyclopropanation of olefins using sulfone diazos as carbene precursors. digitellinc.com This biocatalytic method enables the transformation of a wide range of vinylarenes with high yields (up to 99%) and excellent enantioselectivity (up to 99% ee) under mild reaction conditions. digitellinc.com The engineered enzyme is also capable of accepting various diazoarylsulfones and diazoalkylsulfones as carbene donors without a significant impact on yield or enantioselectivity, providing a unified and efficient approach to a diverse range of optically active sulfonyl cyclopropanes. digitellinc.com

The field of biocatalytic cyclopropanations has seen significant growth, with engineered hemoproteins like myoglobin and cytochrome P450s being used for stereoselective synthesis. wpmucdn.com These enzymatic approaches offer a sustainable alternative to traditional chemocatalysis. nih.gov

Asymmetric Induction in this compound Formation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature in the substrate, reagent, catalyst, or environment. msu.edu In the context of this compound synthesis, this is achieved through the use of chiral catalysts.

The aforementioned cobalt-catalyzed and biocatalytic methods are prime examples of asymmetric induction. In the cobalt-catalyzed approach, the chiral environment is created by the D2-symmetric chiral porphyrin ligand coordinated to the cobalt center. nih.govresearchgate.net This chiral catalyst directs the approach of the alkene and the carbene precursor, leading to the formation of one enantiomer of the this compound in excess.

Similarly, in the biocatalytic method, the engineered myoglobin provides a chiral active site that binds the substrates in a specific orientation, facilitating the enantioselective transfer of the sulfonylcarbene to the olefin. digitellinc.com The high levels of enantioselectivity achieved in both systems underscore the effectiveness of these catalysts in inducing asymmetry during the formation of the cyclopropane ring. The development of such catalytic asymmetric reactions is crucial for accessing enantiopure compounds for various applications. nih.gov

Stereoselective Control in this compound Synthesis

The precise control of stereochemistry is paramount in the synthesis of complex molecules for pharmaceutical and materials science applications. The development of methods to control the absolute and relative stereochemistry of cyclopropyl sulfones has led to the creation of highly functionalized and enantiomerically enriched compounds.

Diastereoselective Syntheses:

A well-established method for achieving high diastereoselectivity is the reaction of terminal epoxides with sulfone-stabilized phosphonates. The treatment of a variety of enantiopure epoxides with the sodium salt of diethyl (phenylsulfonyl)methylphosphonate affords trans-cyclopropyl sulfones with high diastereoselectivity. rsc.orgnih.govdaneshyari.com This reaction proceeds via an initial ring-opening of the epoxide by the phosphonate anion, followed by an intramolecular Wittig-type reaction that concludes in the formation of the cyclopropane ring. The trans configuration is preferentially formed, highlighting the inherent stereocontrol of this cyclization process.

Another approach to diastereoselective synthesis involves the cyclopropanation of electron-poor dienes using sulfur ylides, a variant of the Corey-Chaykovsky reaction. The reaction of aryl- and vinyl-stabilized sulfonium ylides with these dienes results in the formation of 2-aryl- and 2-vinyl-substituted vinylcyclopropanes with high levels of regio- and stereocontrol. wpmucdn.com

Enantioselective Syntheses:

Significant advancements in enantioselective synthesis have been achieved through biocatalysis. An engineered myoglobin-based carbene transferase has been developed for the highly enantioselective cyclopropanation of olefins using sulfone diazos as carbene precursors. digitellinc.com This biocatalytic method is effective for a wide range of vinylarenes, producing optically active sulfonyl cyclopropanes with high yields (up to 99%) and excellent enantioselectivity (up to 99% ee). digitellinc.com The enzyme can accommodate various diazoarylsulfones and diazoalkylsulfones, making it a versatile tool for accessing a diverse array of chiral cyclopropyl sulfones under mild reaction conditions. digitellinc.com

Metal-catalyzed asymmetric reactions have also proven effective. Chiral-at-metal Rh(III) complexes have been successfully employed to catalyze the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2,2-acylimidazoles. nih.gov This method provides a practical route to 1,2,3-trisubstituted chiral cyclopropanes with good functional group tolerance and under mild conditions. nih.gov

The following table summarizes selected examples of stereoselective synthetic methods for cyclopropyl sulfones.

| Method | Reactants | Catalyst/Reagent | Key Features | Product Stereochemistry |

| Epoxide Cyclization | Terminal Epoxides, Diethyl (phenylsulfonyl)methylphosphonate | Sodium Salt | High diastereoselectivity | trans-Cyclopropyl sulfones rsc.orgdaneshyari.com |

| Biocatalytic Cyclopropanation | Vinylarenes, Sulfone Diazo Compounds | Engineered Myoglobin | High yield, excellent enantioselectivity | Chiral cyclopropyl sulfones (up to 99% ee) digitellinc.com |

| Rhodium-Catalyzed Cyclization | Vinyl Sulfoxonium Ylides, α,β-Unsaturated 2,2-Acylimidazoles | Chiral-at-metal Rh(III) Complex | Asymmetric [2+1] cycloaddition | 1,2,3-Trisubstituted chiral cyclopropanes nih.gov |

| Sulfur Ylide Cyclopropanation | Electron-poor Dienes, Aryl/Vinyl-stabilized Sulfonium Ylides | Base | High regio- and stereocontrol | trans-Vinylcyclopropanes wpmucdn.com |

One-Pot and Cascade Reactions for this compound Construction

One-pot and cascade (or tandem) reactions represent a highly efficient strategy in modern organic synthesis, minimizing purification steps, reducing waste, and saving time and resources. The application of these principles to the synthesis of cyclopropyl sulfones has led to innovative and practical methodologies.

A general one-pot approach for the synthesis of cyclopropyl sulfones involves the reaction of lithiomethyl phenyl sulfone with an epoxide. rsc.org This process begins with the alkylation of the sulfone-stabilized carbanion by the epoxide, followed by an in-situ cyclization of the resulting intermediate to form the this compound. rsc.org A related one-pot procedure utilizes the alkylation of the dianion derived from 3-arylsulfonylpropan-1-ol, which upon subsequent cyclopropanation, yields a regioisomeric this compound. rsc.org

Another effective one-pot method is the Michael-initiated ring-closure (MIRC) reaction. A sodium hydride (NaH)-mediated one-pot [2C+1C] synthesis has been developed using chalcones and benzyl sulfones. daneshyari.com This reaction proceeds via a Michael addition of the sulfonyl carbanion to the chalcone, followed by an intramolecular nucleophilic substitution to close the three-membered ring, affording multifunctionalized 1,2,3-trisubstituted cyclopropanes in good yields. daneshyari.com

Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, have also been elegantly applied. A triple C-C bond forming cascade process has been described for the synthesis of heteroaryl cyclopropanes. researchgate.net This reaction between vinyl sulfonium salts and sulfones proceeds through an initial conjugate addition, which sets the stage for a Smiles-Truce rearrangement, and culminates in a 3-exo-tet ring closure to furnish the cyclopropane architecture. researchgate.net This sophisticated cascade demonstrates the power of harnessing sequential reactivity to rapidly build molecular complexity.

The table below highlights key one-pot and cascade strategies for constructing this compound cores.

| Reaction Type | Key Reactants | Reagents/Conditions | Mechanism Highlights | Product |

| One-Pot Alkylation/Cyclization | Lithiomethyl phenyl sulfone, Epoxide | n-BuLi, THF | Successive alkylation and intramolecular cyclization | This compound rsc.org |

| One-Pot MIRC | Chalcone, Benzyl sulfone | NaH, THF | Michael addition followed by intramolecular ring closure | 1,2,3-Trisubstituted cyclopropane daneshyari.com |

| Cascade Reaction | Vinyl sulfonium salt, Sulfone | Mild base | Conjugate addition -> Smiles-Truce rearrangement -> 3-exo-tet cyclization | Heteroaryl cyclopropane researchgate.net |

Reactivity Profiles and Mechanistic Investigations of Cyclopropyl Sulfones

Nucleophilic Reactivity and Carbanion Chemistry of Cyclopropyl (B3062369) Sulfones

The presence of the sulfonyl group significantly influences the acidity of adjacent protons, making the α-protons of sulfones readily abstractable by bases to form stabilized carbanions. In the context of cyclopropyl sulfones, the sulfonyl group can stabilize a carbanionic center directly attached to the cyclopropane (B1198618) ring. These cyclopropyl sulfonyl carbanions are key intermediates in several synthetic strategies.

Dialkyl sulfones, upon deprotonation with strong bases such as sodium amide (NaNH₂) or organolithium reagents (e.g., n-BuLi) in ethereal solvents, generate α-sulfonyl anions. These nucleophilic species can participate in carbometalation reactions with olefins, a process that has been harnessed for the synthesis of cyclopropanes that are otherwise challenging to access via traditional carbene transfer methods nih.govunc.edu. This approach allows for the transfer of 1,1-dialkylcarbene units to olefins, leading to the formation of "orphaned" cyclopropanes, which are prevalent in pharmaceuticals and agrochemicals nih.govunc.edu. The mechanism typically involves the direct addition of the sulfonyl anion to the carbon-carbon double bond of the olefin, followed by an intramolecular substitution between the sulfone and the resulting anionic intermediate to close the cyclopropane ring unc.edu.

Furthermore, cyclopropyl sulfones themselves can be functionalized at the position adjacent to the sulfone group via deprotonation, generating cyclopropyl carbanions. The stability and reactivity of these carbanions are influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions. Studies have shown that these lithiated cyclopropyl sulfones can react stereoselectively with electrophiles, with the stereochemical outcome often dictated by the ability of neighboring substituents to chelate with the lithium cation, thereby directing the approach of the electrophile lookchem.com.

Table 1: Nucleophilic Addition of Sulfonyl Anions to Olefins

| Sulfone Substrate | Olefin Substrate | Base | Solvent | Temperature (°C) | Product (Cyclopropane) | Yield (%) | Citation |

| Diethyl sulfone | Styrene | NaNH₂ | Ether | 23-70 | 1-phenyl-1-ethylcyclopropane | ~89 | nih.gov |

| Diphenyl sulfone | Phenylbutadiene | n-BuLi | Ether | 23-70 | Various cyclopropanes | 51-88 | nih.gov |

| Methyl phenyl sulfone | Styrene | LDA | THF | RT | 1-phenyl-1-methylcyclopropane (B8590593) | ~70 | unc.edu |

| (Methoxysulfonyl)cyclopropane | Electrophile | n-BuLi | THF | -78 to RT | Various substituted cyclopropanes | Varies | lookchem.com |

Ring-Opening Reactions of Cyclopropyl Sulfone Derivatives

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, often leading to the formation of more stable acyclic or larger cyclic systems. The presence of the sulfonyl group can either facilitate or direct these ring-opening processes.

Mechanistic Pathways of Cyclopropane Ring Fission

The cleavage of carbon-carbon bonds within the cyclopropane ring can be initiated through several mechanisms, including radical pathways, ionic pathways (involving carbocations or carbanions), and concerted thermal or photochemical processes. The electronic nature of substituents on the cyclopropane ring plays a critical role in determining the preferred mode of ring opening. Electron-withdrawing groups, such as sulfones, can activate the cyclopropane ring towards nucleophilic attack or facilitate fragmentation by stabilizing resulting intermediates rsc.orgresearchgate.net. For instance, the high π-character of cyclopropane bonds and their relatively low-lying sigma antibonding orbitals (LUMO) contribute to their susceptibility to ring opening, particularly when activated by electron-withdrawing substituents researchgate.net.

Oxidative Radical Ring-Opening/Cyclization Processes

Oxidative radical ring-opening reactions offer a powerful route to functionalized acyclic and cyclic compounds from cyclopropane precursors. Copper catalysts, often in conjunction with oxidants, can mediate these transformations. For example, copper(II) acetate-catalyzed oxidative radical ring-opening and sulfonylation of tertiary cyclopropanols with sulfinate salts has been demonstrated to yield γ-keto sulfones researchgate.netbeilstein-journals.org. The proposed mechanism involves the formation of a phenylselenyl radical (or similar radical species), which adds to the cyclopropane double bond, initiating a ring-opening process to generate a radical intermediate. This intermediate is then oxidized and reacts with the sulfinate to form the γ-keto sulfone product beilstein-journals.orgnih.gov.

Table 2: Oxidative Radical Ring-Opening/Sulfonylation of Cyclopropanols

| Cyclopropanol (B106826) Substrate | Sulfinate Salt | Catalyst | Oxidant | Product (γ-keto sulfone) | Yield (%) | Citation |

| Tertiary cyclopropanol | Sodium sulfinate | Cu(OAc)₂ | t-BuOOH or O₂ | γ-keto sulfone | Up to 94 | researchgate.net |

| Cyclopropanol derivative | Sodium sulfinate | Cu(II) | Oxidant | γ-keto sulfone | Excellent | beilstein-journals.org |

Lewis Acid Catalyzed Ring-Opening Transformations

Lewis acids are potent activators of cyclopropane rings, often promoting ring opening through coordination with electron-withdrawing substituents. This activation facilitates attack by nucleophiles or triggers rearrangements. For instance, Lewis acids like BF₃·OEt₂, TMSOTf, TiCl₄, and AlCl₃ have been employed to catalyze the ring-opening of various cyclopropane derivatives, including those bearing sulfonyl groups rsc.orgresearchgate.netorganicreactions.org. These reactions can lead to the formation of substituted dihydrofurans, allylic carbocations, or other functionalized products, often via intramolecular Friedel-Crafts-type cyclizations or other rearrangement pathways rsc.orgresearchgate.net. The specific Lewis acid and reaction conditions dictate the regioselectivity and outcome of the ring-opening process rsc.orgresearchgate.netresearchgate.net.

Table 3: Lewis Acid Catalyzed Ring-Opening/Rearrangement of Cyclopropyl Derivatives

| Cyclopropyl Substrate | Lewis Acid | Conditions | Product Type | Yield (%) | Citation |

| This compound | PTSA | Benzene, room temperature | 2,3-dihydrofurans | Good | rsc.org |

| 1-(1′-cycloalkenyl)cyclopropyl sulfonates | Dimethylaluminium triflate | Room temperature | Allylic carbocations | Efficient | researchgate.net |

| Cyclopropane diesters | Ni Lewis Acid | Various | Tetrahydro-1,2-oxazines | High | scispace.com |

| Spirocyclopropyl barbiturates | AlCl₃ | Room temperature | Dihydrofuro[2,3-d]pyrimidines | Good | rsc.org |

Rearrangement Reactions Involving Cyclopropyl Sulfones (e.g., Cloke–Wilson rearrangement)

The Cloke–Wilson rearrangement is a significant transformation involving the ring expansion of activated cyclopropanes, typically those bearing a carbonyl, imino, or thiocarbonyl group, into five-membered heterocycles such as dihydrofurans, dihydropyrroles, or dihydrothiophenes. This rearrangement is often driven by the relief of ring strain and the formation of more stable conjugated systems rsc.orgorganicreactions.org. Cyclopropyl sulfones, particularly those substituted with carbonyl groups, can undergo this rearrangement. The reaction can be initiated thermally or catalyzed by Brønsted acids (e.g., PTSA), Lewis acids (e.g., TMSOTf, TiCl₄, AlCl₃), or other promoters rsc.orgorganicreactions.org. The mechanism typically involves activation of the carbonyl group, followed by ring opening and subsequent cyclization.

Table 4: Cloke-Wilson Rearrangement of Cyclopropyl Sulfones

| This compound Substrate | Catalyst/Conditions | Product Type | Yield (%) | Citation |

| This compound (109) | PTSA in benzene, room temperature | 2,3-dihydrofurans (110) | Good | rsc.org |

| Spirocyclopropyl barbiturates (93) | AlCl₃, room temperature | Dihydrofuro[2,3-d]pyrimidines (94) | Good | rsc.org |

| Cyclopropyl ketone derivatives | Thermal or acid catalysis | Dihydrofurans | Varies | organicreactions.org |

| This compound bearing electron-donating substituents | PTSA, benzene, room temperature | 2,3-dihydrofurans | Good | rsc.org |

Cyclopropyl Sulfones as Carbene Equivalents and Transfer Reagents

Sulfones can effectively serve as precursors to carbenes or carbene equivalents in synthetic chemistry. By deprotonating a sulfone to generate a sulfonyl carbanion, and subsequently inducing fragmentation or rearrangement, synthetic chemists can mimic the reactivity of carbenes. A notable application involves the use of dialkyl sulfones as masked carbenes for the synthesis of cyclopropanes. As mentioned in Section 3.1, the deprotonation of dialkyl sulfones yields sulfonyl anions that can undergo carbometalation with olefins, followed by intramolecular substitution to form cyclopropane rings nih.govunc.edu. This strategy is particularly valuable for constructing cyclopropanes with specific substitution patterns that are difficult to achieve through traditional metal-catalyzed carbene transfer reactions, which often suffer from competing side reactions like 1,2-hydride shifts nih.govunc.edu.

Table 5: Cyclopropanation using Sulfones as Carbene Equivalents

| Sulfone Substrate | Olefin Substrate | Base | Conditions | Product Type | Yield (%) | Citation |

| Dialkyl sulfones | Olefins | NaNH₂/n-BuLi | Ethereal solvents, 23-70 °C | 1,1-dialkylcyclopropanes | 46-89 | nih.gov |

| Methyl phenyl sulfone | Styrenes | LDA | THF, RT | 1-phenyl-1-methylcyclopropanes | ~70 | unc.edu |

| Sulfones | Arylbutadienes | NaNH₂/n-BuLi | Ethereal solvents, 23-70 °C | Various cyclopropanes | 51-88 | nih.gov |

Compound List

this compound

Diethyl sulfone

Diphenyl sulfone

Methyl phenyl sulfone

(Methoxysulfonyl)cyclopropane

Sulfinate salts

γ-keto sulfones

Tertiary cyclopropanol

Cyclopropanol derivative

Cyclopropane diesters

Spirocyclopropyl barbiturates

Cyclopropyl ketone derivatives

1,1-dialkylcyclopropanes

1-phenyl-1-ethylcyclopropane

1-phenyl-1-methylcyclopropane

2,3-dihydrofurans

Dihydrofuro[2,3-d]pyrimidines

Allylic carbocations

Tetrahydro-1,2-oxazines

Styrene

Phenylbutadiene

Arylbutadienes

Applications of Cyclopropyl Sulfones in Advanced Organic Synthesis

Cyclopropyl (B3062369) Sulfones as Versatile Building Blocks and Synthons

Cyclopropyl sulfones serve as potent building blocks due to the inherent reactivity of the cyclopropane (B1198618) ring and the sulfonyl group. The sulfone moiety can act as an activating group, a leaving group, or a precursor to other functional groups, while the cyclopropane ring can undergo ring-opening reactions, cycloadditions, or serve as a rigid structural element.

One notable application involves their use as precursors in reactions that leverage the sulfonyl group's ability to stabilize adjacent carbanions or act as a leaving group. For instance, the Julia olefination, a classic transformation for alkene synthesis, can be adapted using cyclopropyl sulfones. Furthermore, the sulfonyl group can be readily transformed into other functionalities, such as alcohols or amines, after the cyclopropane ring has been manipulated.

Table 1: Cyclopropyl Sulfones as Building Blocks in Organic Synthesis

| Reaction Type/Transformation | Cyclopropyl Sulfone Precursor | Key Transformation | Resulting Product Class | Citation |

| Ring-opening/Functionalization | Various cyclopropyl sulfones | Nucleophilic attack/ring-opening | Functionalized acyclic compounds | nih.gov |

| Julia-type Olefination | α-H-containing cyclopropyl sulfones | Elimination of sulfinate | Alkenes | thieme-connect.comnih.gov |

| Strain-release reactions | Sulfone-substituted bicyclo[1.1.0]butanes | Nucleophilic or radical attack | Functionalized carbocycles | nih.gov |

| Hydroxysulfonylation | Alkylidenecyclopropanes | Addition of sulfonyl and hydroxyl groups | β-Hydroxysulfones | rsc.orgrsc.org |

Construction of Complex Molecular Scaffolds

The ability of cyclopropyl sulfones to participate in a variety of cyclization and ring-forming reactions makes them instrumental in building intricate molecular scaffolds. Their inherent strain can be harnessed to drive reactions that lead to the formation of fused or spirocyclic systems, which are common in natural products and pharmaceuticals.

For example, the Corey-Chaykovsky reaction, which typically involves sulfur ylides, can be employed to generate cyclopropane rings. When applied to enones, this reaction can lead to cyclopropanes bearing sulfone functionalities, which can then be further elaborated. Moreover, cyclopropyl sulfones can act as synthons in cascade reactions, where multiple bonds are formed in a single operation, efficiently assembling complex architectures. The synthesis of tropane-related scaffolds has been achieved by utilizing cycloadducts derived from vinyl sulfones, demonstrating the utility of sulfone-containing precursors in constructing bicyclic systems core.ac.uk.

Table 2: Construction of Complex Molecular Scaffolds Using Cyclopropyl Sulfones

| Scaffold Type | This compound Role | Key Reaction/Strategy | Resulting Scaffold Feature | Citation |

| Spirocycles | Precursor/Synthon | Ring-opening/cyclization | Spirocyclic systems | brayresearch.orgoaepublish.com |

| Tropanes | Vinyl sulfone precursor | Cycloaddition/cyclization | Bicyclic tropane (B1204802) core | core.ac.uk |

| Fused Heterocycles | Building block | Ring annulation | Complex fused ring systems | rsc.org |

| Bicyclo[1.1.0]butanes | Sulfone-substituted precursor | Strain-release reactions | Bicyclic carbocycles | nih.gov |

Strategies for Stereocontrol in Synthetic Pathways

Achieving high levels of stereocontrol is paramount in the synthesis of enantiomerically pure compounds, particularly in pharmaceutical applications. Cyclopropyl sulfones have been employed in various asymmetric transformations, allowing for the precise control of stereochemistry.

Catalytic asymmetric methods, including organocatalysis and transition metal catalysis, have been developed to introduce chirality during reactions involving cyclopropyl sulfones or their precursors. For instance, asymmetric cyclopropanation reactions using chiral catalysts can yield enantiomerically enriched cyclopropane derivatives, including those bearing sulfone groups nih.govnih.govresearchgate.net. Furthermore, the sulfone group itself can influence stereochemical outcomes, acting as a directing group or participating in stereoselective bond formations. For example, the synthesis of β-chiral sulfones has been achieved through Ni-organophotocatalyzed enantioselective sulfonylalkenylation, demonstrating the power of dual catalysis in controlling stereochemistry acs.orgacs.orgnih.gov.

Table 3: Stereocontrol Strategies Involving Cyclopropyl Sulfones

| Reaction Type | Catalyst/Method | This compound or Precursor | Stereochemical Outcome | Citation |

| Asymmetric Cyclopropanation | Chiral catalysts (e.g., Cu, Co) | Olefins/sulfones | High enantioselectivity (ee) | nih.govnih.govresearchgate.net |

| Sulfonylalkenylation | Ni-photocatalysis | Alkenes, sulfinates | High enantioselectivity (ee) | acs.orgacs.orgnih.gov |

| Conjugate Addition | Chiral catalysts (e.g., Cu) | β-alkynyl sulfones | High regio- and enantioselectivity | rsc.org |

| Stereoselective Synthesis | Various chiral auxiliaries/catalysts | This compound derivatives | High diastereoselectivity | acs.orgbrayresearch.orgcore.ac.uk |

Utility in Fragment-Based Design and Scaffold-Hopping Strategies

In drug discovery, fragment-based design and scaffold-hopping are powerful methodologies for identifying and optimizing lead compounds. Cyclopropyl sulfones, with their unique three-dimensional structure and tunable properties, are well-suited for these approaches.

The cyclopropane ring introduces rigidity and specific spatial arrangements that can be beneficial for molecular recognition at biological targets. When incorporated into small molecular fragments, cyclopropyl sulfones can explore novel regions of chemical space. Furthermore, the sulfone group can serve as a handle for further derivatization or as a bioisosteric replacement for other functional groups. Scaffold-hopping, which involves replacing a core structural motif while retaining biological activity, can utilize cyclopropyl sulfones to generate novel analogs with potentially improved pharmacokinetic or physicochemical properties rsc.orgwhiterose.ac.ukcam.ac.ukacs.orgniper.gov.in. The ability to systematically modify the this compound structure allows medicinal chemists to fine-tune interactions with target proteins and optimize drug-like properties.

Table 4: Cyclopropyl Sulfones in Fragment-Based Design and Scaffold-Hopping

| Strategy | Application | This compound Role | Key Benefit | Citation |

| Fragment-Based Design | Lead identification | 3D structural element | Introduces rigidity, explores chemical space | whiterose.ac.ukcam.ac.uk |

| Scaffold-Hopping | Lead optimization | Bioisosteric replacement, structural diversification | Modifies properties, avoids patent issues | rsc.orgwhiterose.ac.ukacs.orgniper.gov.in |

| Molecular Design | Agrochemicals | Structural motif | Enhances efficacy, targets specific pathways | acs.org |

Compound Name List:

this compound

Aryl this compound

Vinyl sulfone

Alkenyl sulfone

β-alkynyl sulfone

β-hydroxysulfone

β-iodo sulfone

α-halo sulfone

Sulfone

Computational and Theoretical Investigations of Cyclopropyl Sulfones

Density Functional Theory (DFT) Studies for Geometric and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic structures. Studies employing DFT on molecules featuring sulfone and cyclopropane (B1198618) functionalities, or closely related analogues, have provided valuable data on bond lengths, bond angles, and electron distribution.

Table 1: Representative DFT Geometric Parameters for Sulfone and Cyclopropane Moieties

| Parameter | Typical Value (Å or °) | Notes | Referenced Studies |

| S=O Bond Length | ~1.45 - 1.48 | Characteristic bond length for sulfone groups. | mdpi.com |

| C-S Bond Length | ~1.75 - 1.77 | Typical for phenylsulfonyl groups, indicative of the linkage to an aromatic or aliphatic carbon. | mdpi.com |

| C-S-O Bond Angle | ~106 - 108° | Characteristic bond angles within the sulfone functional group. | mdpi.com |

| C-C Bond Length | ~1.51 - 1.53 | Typical bond length for C-C bonds within a cyclopropane ring. | researchgate.net |

| C-C-C Angle | ~118° | Internal bond angle within the strained cyclopropane ring. | researchgate.net |

| C-C-S Angle | ~115-120° | Expected angle for a cyclopropyl (B3062369) substituent attached to a sulfone group, influenced by ring strain. | researchgate.net |

| Dihedral Angle | Variable | Describes the relative orientation between the cyclopropane ring and the sulfone moiety or its substituents. | mdpi.comacs.org |

Elucidation of Reaction Mechanisms and Transition States

Computational methods, particularly DFT, are instrumental in dissecting complex reaction pathways and identifying the critical transition states that govern reaction kinetics and selectivity. By mapping the potential energy surface, researchers can gain detailed insights into how molecules transform during a chemical reaction.

Studies involving molecules with cyclopropane and sulfone functionalities, such as cyclopropyl vinyl sulfides, have utilized DFT molecular dynamics simulations and reaction energy profile modeling to understand radical capture processes mdpi.comnih.govresearchgate.net. These investigations aim to elucidate the energetic landscape of reactions, including the identification of transition states and the calculation of activation barriers mdpi.comresearchgate.netresearchgate.netsmu.edu. Modern theoretical approaches often involve searching for transition states using ab initio methods and tracing the reaction path via intrinsic reaction coordinates (IRC) mdpi.comsmu.edu. The prediction of barrier heights (BHs) and reaction energies (REs) using computational methods in conjunction with transition-state theory is a powerful tool for mechanism elucidation researchgate.net. For instance, DFT calculations have been employed to explore the mechanisms of various organic transformations, revealing the nature of intermediates and the geometric rearrangements occurring at transition states researchgate.netsmu.edu. The detailed analysis of reaction phases—from initial contact to product separation—further refines our understanding of complex chemical processes smu.edu.

Studies on Radical Species and Reactivity

The unique structural features of cyclopropane, combined with the presence of a sulfone group, can significantly influence the molecule's behavior in radical-mediated reactions. Computational studies have explored these aspects, particularly in related systems.

Research on cyclopropyl vinyl sulfides has highlighted the role of the cyclopropane ring as an effective "radical clock," capable of undergoing ring-opening reactions initiated by radicals mdpi.comresearchgate.netresearchgate.net. This property allows for the timing of radical events within a chemical process. Concurrently, the sulfur atom in the sulfone moiety can act as a radical stabilizer, potentially influencing the course and outcome of radical reactions mdpi.comresearchgate.netresearchgate.net. DFT calculations and molecular dynamics simulations are employed to model the capture of various radicals (e.g., alkyl, phenyl, iodine) and to analyze the resulting reaction energy profiles, facilitating the design of radical recognition assays mdpi.comnih.govresearchgate.net. These studies aim to correlate computational predictions with experimental observations to understand the reactivity and selectivity of these systems towards different radical species nih.govresearchgate.net.

Conformational Analysis and Stereochemical Prediction

The spatial arrangement of atoms within a molecule, its conformation, is critical for its reactivity and biological activity. Computational methods, especially DFT and molecular mechanics, are extensively used to predict preferred molecular shapes and the stereochemical outcomes of reactions.

The rigid structure of the cyclopropane ring is known to effectively constrain molecular conformations, offering a means to control three-dimensional arrangements without drastically altering chemical properties acs.orgresearchgate.net. Studies on molecules like dipropyl sulfone have utilized DFT to perform comprehensive conformational analyses, identifying numerous stable conformers and their relative energy populations ysu.am. These analyses underscore the importance of selecting appropriate DFT functionals and basis sets to accurately predict dihedral angles, which are key descriptors of molecular conformation ysu.am. For cyclopropane-containing molecules, computational investigations have revealed that steric repulsions between cis-oriented substituents on the ring can lead to distinct preferred conformers, such as anti- and syn-arrangements, often with measurable energy differences acs.org. Such conformational preferences can be crucial for predicting the stereoselectivity of reactions involving cyclopropyl sulfone derivatives, guiding the design of molecules with specific spatial orientations and predicted stereochemical outcomes acs.orgresearchgate.netacs.org.

Advanced Spectroscopic Characterization Methodologies for Cyclopropyl Sulfone Derivatives

Application of Advanced NMR Spectroscopy for Configurational and Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed three-dimensional structure of cyclopropyl (B3062369) sulfone derivatives in solution. The strained three-membered ring imposes specific geometric constraints that influence the chemical shifts and coupling constants of the ring protons, providing a wealth of structural information.

Advanced 2D NMR techniques are particularly powerful for unambiguous assignments. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to establish through-space proximity of protons, which is crucial for assigning relative stereochemistry (cis/trans) of substituents on the cyclopropane (B1198618) ring. science.gov By observing cross-peaks between protons on the ring and adjacent substituents, their spatial arrangement can be determined.

Conformational analysis of larger structures containing the cyclopropyl sulfone moiety can also be investigated using NMR, often in conjunction with molecular dynamics calculations to identify the most stable conformations. science.gov The coupling constants (³J) between vicinal protons on the cyclopropane ring are highly dependent on the dihedral angle and can be used to infer the relative orientation of substituents.

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Structural Information |

|---|---|---|

| ¹H (Cyclopropyl Ring Protons) | 0.5 - 2.5 | Highly shielded due to ring strain. Diastereotopic protons in chiral environments will show distinct signals and couplings. |

| ¹³C (Cyclopropyl Ring Carbons) | 5 - 30 | Upfield chemical shifts characteristic of the strained ring system. |

| ¹H (Protons α to Sulfone) | 2.8 - 4.0 | Deshielded due to the electron-withdrawing effect of the sulfonyl group. |

Vibrational Spectroscopy (IR and Raman) for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. For this compound derivatives, these techniques are excellent for confirming the presence of the key structural motifs.

The sulfone group gives rise to very strong and characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically found in distinct regions, providing definitive evidence for the sulfone functionality. The cyclopropane ring itself has characteristic C-H and C-C stretching and bending vibrations. While the C-C ring vibrations are often weak in the IR spectrum, they can sometimes be observed more clearly in the Raman spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfone (SO₂) | Asymmetric Stretch (ν_as) | 1300 - 1350 | Strong |

| Sulfone (SO₂) | Symmetric Stretch (ν_s) | 1120 - 1160 | Strong |

| Cyclopropyl C-H | Stretch | ~3000 - 3100 | Medium |

| Cyclopropyl C-C | Ring Deformation | ~1000 - 1050 | Medium-Weak |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a vital analytical tool for confirming the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. nih.govbiorxiv.org This is crucial for confirming the identity of a newly synthesized compound.

The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. While complex, the fragmentation of the cyclopropyl ring and the loss of sulfur dioxide (SO₂) from the sulfone group can be characteristic fragmentation pathways that help to piece together the molecular structure. Chemical Ionization (CI) is a soft ionization technique that can be used to minimize fragmentation and clearly observe the molecular ion peak. utexas.edu

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. proquest.com For this compound derivatives, this technique provides precise information on bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the molecular connectivity and conformation.

Crucially, X-ray crystallography is the gold standard for assigning both relative and absolute stereochemistry. nih.govcore.ac.uk In cases where a compound is chiral, analysis of a single crystal of an enantiomerically pure sample allows for the unequivocal determination of its absolute configuration (R or S). This is particularly important in medicinal chemistry, where the biological activity of stereoisomers can differ significantly. utexas.edu The resulting crystal structure provides undeniable proof of the stereochemical outcome of a synthetic reaction. core.ac.uk

Emerging Applications of Cyclopropyl Sulfones in Materials Science

Synthesis of Cyclopropyl (B3062369) Sulfone-Containing Monomers for Polymerization

The creation of polymerizable monomers that incorporate both cyclopropyl and sulfone functionalities is a critical first step in developing cyclopropyl sulfone-based polymers. Current research pathways often involve synthesizing precursors with one of these key groups and then introducing the other, or utilizing monomers that already possess both.

Formation of Cyclopropyl Carbonyl Precursors and Subsequent Sulfone Synthesis: A notable synthetic route involves the preparation of cyclopropyl carbonyl compounds, such as aldehydes and ketones, from 2-hydroxycyclobutanones and aryl thiols, catalyzed by acids mdpi.com. These cyclopropyl carbonyl structures can then be selectively oxidized to form sulfoxides and subsequently sulfones mdpi.com. If these this compound carbonyl compounds are further functionalized with polymerizable groups (e.g., vinyl, acrylate, styrene), they can serve as monomers. For instance, research has demonstrated the synthesis of sulfone-functionalized cyclopropenes through tandem reactions involving iodo-sulfonylation and subsequent elimination nih.govacs.org. While cyclopropenes are not typical monomers for high molecular weight polymers, this approach illustrates the principle of combining these functionalities within a reactive small molecule.

Incorporation of Individual Functionalities into Monomers: An alternative strategy involves synthesizing monomers that bear either a cyclopropane (B1198618) ring or a sulfone group and then copolymerizing them. For example, various alkyl 2-cyclopropylacrylates have been synthesized, with reported yields ranging from 33% to 54% researchgate.net. Similarly, sulfone-containing monomers, such as those featuring pendent cationic cyclopentadienyliron moieties, are prepared via nucleophilic aromatic substitution followed by oxidation researchgate.net. The primary challenge remains the efficient synthesis of monomers that simultaneously contain both the cyclopropyl and sulfone groups for direct polymerization.

Design and Synthesis of Polymers Incorporating this compound Moieties

The design and synthesis of polymers featuring this compound moieties can be achieved through the polymerization of monomers containing these combined functionalities or via the copolymerization of monomers bearing either a cyclopropane or a sulfone group.

Polymerization Methodologies:

Radical Polymerization: Monomers like alkyl 2-cyclopropylacrylates are amenable to radical homopolymerization and copolymerization researchgate.net. Should monomers with both cyclopropyl and sulfone groups become readily available, radical polymerization would likely be a primary method for their incorporation into polymer chains.

Polycondensation: Aromatic polysulfones, a well-established class of high-performance polymers, are typically synthesized through high-temperature polycondensation reactions, often involving bisphenols and dihalodiphenyl sulfones cpmat.ru. The incorporation of cyclopropyl groups into these polymer backbones has been explored. For instance, polymers featuring diphenylcyclopropane moieties, synthesized via polycondensation, have demonstrated favorable thermal stability acs.org. Furthermore, research has focused on designing poly(arylene ether sulfone)s that incorporate main-chain cyclopropane units, aiming to enhance mechanical robustness and glass transition temperatures (Tg) researchgate.net.

Ring-Opening Polymerization (ROP): Cyclic sulfone derivatives can undergo ring-opening polymerization, a method that introduces sulfone linkages directly into the polymer backbone mdpi.com. While this method typically involves the sulfone ring itself, it highlights a pathway for backbone sulfone incorporation that could potentially be combined with cyclopropane functionalities in future monomer designs.

Structural Integration: The this compound moiety can be integrated into the polymer structure either within the main chain or as a pendant group. Backbone incorporation, as observed in poly(arylene ether sulfone)s, is known to significantly enhance thermal and mechanical properties cpmat.ruresearchgate.net. Pendant groups, on the other hand, may influence properties such as solubility and specific interactions.

Investigation of Structure-Property Relationships in this compound-Based Polymeric Materials

The combination of the strained, rigid cyclopropane ring and the polar, electron-withdrawing sulfone group is anticipated to impart unique and advantageous properties to polymeric materials.

Thermal Properties: Sulfone-containing polymers are generally recognized for their excellent thermal stability, characterized by high glass transition temperatures (Tg) and decomposition temperatures cpmat.rutuntunplastic.comsolvay.comefunda.comresearchgate.net. The inclusion of cyclopropane rings, which are rigid structures, can further elevate the Tg and thermal robustness of polymers acs.orgresearchgate.netrsc.orgresearchgate.net. Specifically, poly(arylene ether sulfone)s that incorporate main-chain cyclopropane units have demonstrated increased mechanical robustness and higher Tg values, suggesting a synergistic effect between these functionalities researchgate.net. For example, polymers with cyclopropane backbones tend to be amorphous, contrasting with semi-crystalline polymers derived from linear counterparts rsc.org. The inherent rigidity of the cyclopropane ring can restrict chain mobility, thereby increasing the Tg.

Optical and Dielectric Properties: Sulfone polymers can exhibit good optical transparency solvay.com. The polar nature of the sulfone group contributes significantly to the dielectric properties of these polymers, making them suitable candidates for high-dielectric materials csic.es. The incorporation of cyclic sulfones into polymethacrylates has resulted in materials with notably high dielectric constants (εr') and low dielectric loss factors (Tan δ) csic.es. The specific influence of a cyclopropyl group on these properties would depend on its placement within the polymer structure and its contribution to chain packing and polarity.

The emerging field of this compound-based polymers holds promise for developing advanced materials with enhanced thermal stability, mechanical strength, and tunable dielectric and optical properties, driven by the unique interplay of the strained cyclopropane ring and the polar sulfone group.

Role of Cyclopropyl Sulfone As a Privileged Structural Motif in Bioactive Compound Design

Cyclopropyl (B3062369) Sulfone as a Core Structural Element in Compound Libraries

The cyclopropyl sulfone motif serves as a valuable core element in the design and synthesis of compound libraries for drug discovery. Its well-defined three-dimensional structure, combined with desirable physicochemical properties, makes it an attractive scaffold for generating diverse collections of molecules. nih.gov These libraries are then screened against various biological targets to identify novel hit compounds.

One approach involves the creation of bifunctional cyclopropane (B1198618) precursors that can be divergently derivatized. For example, a library of cyclopropane-containing lead-like compounds was developed starting from (E/Z)‐ethyl 2‐(phenylsulfanyl)‐cyclopropane‐1‐carboxylate. This precursor allowed for orthogonal modifications of the ester and sulfide functionalities. A selection of the resulting cyclopropyl amides was then oxidized to the corresponding cyclopropyl sulfones, generating a subset of compounds with physicochemical properties desirable for drug discovery. nih.gov

In another example, a series of novel quinoline derivatives incorporating both a cyclopropyl ring and a sulfone linkage were synthesized to explore their potential as antimicrobial agents. The core structure, ethyl-2-cyclopropyl-4-(substituted phenyl sulfonyl) quinoline-3-carboxylate, was used as a template to generate a library of analogs by varying the substitution on the phenyl ring. researchgate.net This systematic approach allowed for the investigation of structure-activity relationships (SAR) and the identification of compounds with potent antibacterial and antifungal activities. researchgate.net

The use of the this compound as a central scaffold is also evident in the development of kinase inhibitors. The rigid nature of the cyclopropyl ring helps to orient substituents in a defined manner for optimal interaction with the kinase binding site, while the sulfone group can form crucial hydrogen bonds. Libraries based on sulfonyl-morpholino-pyrimidines have been prepared to explore the SAR for mTOR kinase inhibition, demonstrating the utility of the sulfone group as a core component. nih.gov While not all compounds in these libraries contain a cyclopropyl group, the established importance of the sulfone core provides a strong rationale for incorporating the cyclopropyl moiety to further refine potency and selectivity.

Strategies for Modulating Biological Activity through this compound Incorporation

The incorporation of a this compound motif is a key strategy for fine-tuning the biological activity, selectivity, and pharmacokinetic profile of lead compounds. This is achieved through several mechanisms, including bioisosteric replacement, conformational restriction, and modulation of physicochemical properties.

Bioisosteric Replacement: The this compound group can act as a bioisostere for other chemical groups, helping to overcome issues with potency, metabolism, or toxicity. For instance, in the development of inhibitors for the Hepatitis C Virus (HCV) NS3 protease, replacing a carboxylic acid terminus with a cyclopropyl acylsulfonamide moiety led to a significant increase in potency. The cyclopropyl ring was found to complement the P1' pocket of the enzyme, while the sulfone oxygens formed hydrogen bonds with catalytic elements. nih.gov

Structure-Activity Relationship (SAR) Modulation: The systematic replacement of other functional groups with a this compound allows medicinal chemists to probe the SAR of a compound series. In a study of aminoquinazolinones with antimycobacterial activity, replacing a methyl sulfone with the more lipophilic this compound resulted in a loss of activity. acs.org This finding, while negative in terms of potency for that specific series, provided crucial information about the steric and electronic requirements of the target, guiding further optimization efforts. Conversely, in a series of apurinic/apyrimidinic endonuclease 1 (APE1) inhibitors, replacing an amide group with a cyclopropane led to a compound with a respectable inhibitory concentration (IC50) of 6 µM, demonstrating the potential for positive modulation of activity. nih.gov

The following table summarizes research findings where the incorporation of a this compound or a related cyclopropyl moiety was used to modulate biological activity.

| Compound Series | Target | Modification | Result |

| HCV NS3 Protease Inhibitors | HCV NS3 Protease | Carboxylic acid replaced with cyclopropyl acylsulfonamide | Increased potency nih.gov |

| Aminoquinazolinones | Mycobacterium tuberculosis | Methyl sulfone replaced with this compound | Loss of activity acs.org |

| APE1 Inhibitors | APE1 | Amide group replaced with a cyclopropane group | Maintained activity (IC50 = 6 µM) nih.gov |

| Glucokinase Activators | Glucokinase | Various moieties explored, including cyclopropyl sulfones | Potent activation researchgate.netekb.eg |

The strategic incorporation of the this compound motif allows for a multi-pronged approach to optimizing a drug candidate. It provides a rigid framework, modulates electronic and steric properties, enhances metabolic stability, and offers hydrogen bonding capabilities, making it a privileged structure in modern medicinal chemistry.

Q & A

Q. What is the role of the cyclopropyl sulfone moiety in modulating drug efficacy and metabolic stability?

this compound derivatives are widely studied for their ability to enhance metabolic stability and receptor binding affinity. The cyclopropane ring introduces torsional strain, which can rigidify molecular conformations, while the sulfone group (-SO₂-) improves solubility and acts as a hydrogen-bond acceptor. For instance, in PI3K/mTOR inhibitors, the cyclopropyl ring on the C4 sulfone chain maintains enzymatic activity, and fluorination on adjacent groups enhances potency . This combination reduces off-target effects and prolongs drug half-life by resisting cytochrome P450-mediated oxidation .

Q. What synthetic routes are effective for preparing this compound derivatives?

A common method involves alkylation of cyclopropyl halides with sulfone-containing nucleophiles. For example, cyclopropyl bromide reacts with diphenyl sulfone under reductive conditions to form cyclobutrifluram derivatives . Another approach uses sodium hydride-mediated coupling of cyclopropylmethyl groups with sulfonamide precursors, as seen in the synthesis of N-[cyclobutyl(cyclopropyl)methyl]-2,4-dimethylpyrazole-3-sulfonamide . Key considerations include optimizing reaction temperature (typically 0–25°C) and solvent polarity to minimize ring-opening side reactions.

Advanced Research Questions

Q. How can steric hindrance in cis-substituted cyclopropyl sulfones be experimentally evaluated?

Steric clashes in cis-substituted derivatives (e.g., 1-chloro-1-phenylsulfonyl-2,3-dimethylcyclopropane) are quantified using X-ray crystallography and computational modeling. The cyclopropane ring’s endocyclic C-C bonds shorten to ~1.51 Å, while exocyclic C-S bonds elongate to 1.78 Å, reflecting strain . Conformational analysis via density functional theory (DFT) can predict torsional barriers (>10 kcal/mol in some cases), guiding the design of less sterically congested analogs .

Q. How do contradictions in this compound conformational studies arise, and how can they be resolved?

Discrepancies often stem from assumptions about centrifugal distortion effects. For example, microwave spectroscopy of cyclopropyl isocyanate revealed unexpected deviations in rotational constants, challenging earlier assignments of "cis" and "trans" conformers . To resolve such conflicts, combine rotational spectroscopy with nuclear magnetic resonance (NMR) coupling constants (e.g., > 8 Hz for trans configurations) and ab initio calculations .

Q. What strategies optimize this compound synthesis for high enantiomeric purity?

- Chiral auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to induce asymmetry during sulfone formation.

- Catalytic asymmetric synthesis : Employ palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess .

- Purification : Continuous flow reactors reduce side reactions, while supercritical fluid chromatography (SFC) separates diastereomers .

Q. How is the enzymatic inhibitory activity of cyclopropyl sulfones quantitatively assessed?

Data Contradiction Analysis

Case Study : Conflicting reports on this compound’s conformational flexibility in drug-receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.